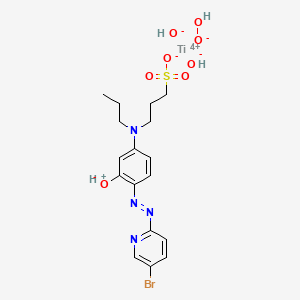
Ti-Paps
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ti-Paps, also known as this compound, is a useful research compound. Its molecular formula is C17H23BrN4O8STi and its molecular weight is 571.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomedical Applications
1.1 Bone and Dental Implants
Ti-Paps are increasingly utilized in the development of bone and dental implants due to their excellent biocompatibility and mechanical strength. Titanium alloys, such as Ti-6Al-4V and commercially pure titanium, are extensively used in orthopedic implants, dental fixtures, and prosthetics due to their favorable properties, including corrosion resistance and low density .
1.2 Drug Delivery Systems
Recent advancements have highlighted the potential of this compound in targeted drug delivery systems. The incorporation of titanium dioxide nanoparticles into drug carriers has shown promise in enhancing the bioavailability of therapeutic agents while minimizing side effects . This application is particularly relevant in cancer therapy, where localized delivery can significantly improve treatment outcomes.
1.3 Antimicrobial Properties
This compound exhibit notable antimicrobial properties, making them suitable for applications in medical devices that require infection control. Surface modifications of titanium alloys with titanium phosphate coatings have been shown to enhance antibacterial activity against common pathogens . This property is crucial for implants and surgical instruments, where the risk of infection is a significant concern.
Environmental Applications
2.1 Water Treatment
The photocatalytic properties of this compound make them effective in water purification processes. Titanium dioxide, a primary component of this compound, can catalyze the degradation of organic pollutants under UV light exposure, thus serving as a promising material for wastewater treatment systems .
2.2 Soil Remediation
This compound can also be employed in soil remediation efforts. Their ability to adsorb heavy metals and other contaminants from soil has been demonstrated in various studies, indicating their potential use in environmental cleanup operations .
Nanotechnology Applications
3.1 Nanocomposites
In nanotechnology, this compound are utilized to develop nanocomposites that enhance the mechanical and thermal properties of materials. The incorporation of titanium phosphate into polymer matrices has shown improvements in strength and durability, making these composites suitable for various industrial applications .
3.2 Sensor Development
The unique electrical properties of this compound allow for their use in sensor technologies. They can be integrated into biosensors for detecting biomolecules or environmental pollutants, providing rapid and sensitive detection methods .
Case Studies
属性
CAS 编号 |
95069-72-0 |
|---|---|
分子式 |
C17H23BrN4O8STi |
分子量 |
571.2 g/mol |
InChI |
InChI=1S/C17H21BrN4O4S.H2O2.2H2O.Ti/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;1-2;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);1-2H;2*1H2;/q;;;;+4/p-4 |
InChI 键 |
TUCHAXCJFVJUNL-UHFFFAOYSA-J |
SMILES |
[H+].CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[OH-].[OH-].O[O-].[Ti+4] |
规范 SMILES |
[H+].CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[OH-].[OH-].O[O-].[Ti+4] |
同义词 |
Ti-PAPS titanium 2-((5-bromopyridyl)azo)-5-(N-propyl-N-sulfopropylamino)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















